Myristylpyridinium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Myristylpyridinium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Myristylpyridinium chloride (MPC), also known by its IUPAC name 1-tetradecylpyridin-1-ium chloride, is a quaternary ammonium salt that has garnered significant attention across various scientific and industrial domains.[1] As a cationic surfactant, its molecular architecture, featuring a hydrophilic pyridinium head and a long hydrophobic myristyl (tetradecyl) tail, imparts unique physicochemical properties that are leveraged in applications ranging from antimicrobial agents and disinfectants to formulation excipients in drug delivery systems.[2] This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of myristylpyridinium chloride, offering field-proven insights and detailed methodologies for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work involving this versatile compound.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its precise chemical identity and structure. Myristylpyridinium chloride is unequivocally defined by the following identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | 1-tetradecylpyridin-1-ium chloride | [1] |
| CAS Number | 2785-54-8 | [1][3] |
| Molecular Formula | C₁₉H₃₄ClN | [1][3] |
| Molecular Weight | 311.94 g/mol | |
| Synonyms | Tetradecylpyridinium chloride, 1-Tetradecylpyridinium chloride, N-Tetradecylpyridinium Chloride | [1][4] |
The molecular structure of myristylpyridinium chloride consists of a positively charged pyridinium ring where the nitrogen atom is quaternized by a fourteen-carbon alkyl chain (myristyl group). The positive charge is balanced by a chloride counter-ion.
Caption: Molecular structure of myristylpyridinium chloride.
Physicochemical Properties
The utility of myristylpyridinium chloride in various applications is a direct consequence of its distinct physical and chemical properties.
Physical State and Appearance
Under standard laboratory conditions, myristylpyridinium chloride exists as a white to light yellow crystalline powder.[3][4]
Melting Point
The melting point is a critical parameter for material characterization and stability assessment. The reported melting point for myristylpyridinium chloride is 76 °C .[4][5]
Solubility
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Aqueous Solubility : As a cationic surfactant, myristylpyridinium chloride is expected to be soluble in water. The positively charged pyridinium head group interacts favorably with polar water molecules. However, the long hydrophobic alkyl chain can limit its solubility, particularly at lower temperatures.
-
Organic Solubility : Myristylpyridinium chloride is anticipated to exhibit solubility in polar organic solvents such as ethanol and methanol, which can solvate both the charged head group and the alkyl chain. Its solubility in non-polar solvents is expected to be limited.
Experimental Protocol for Solubility Determination:
A robust method for determining the solubility of myristylpyridinium chloride involves the following steps:
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Preparation of Saturated Solutions : Add an excess amount of myristylpyridinium chloride to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification : Accurately measure the concentration of myristylpyridinium chloride in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation : Express the solubility in appropriate units, such as g/100 mL or mol/L.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This phenomenon is responsible for the detergent and solubilizing properties of surfactants. The CMC of myristylpyridinium chloride in aqueous solution has not been definitively reported in the reviewed literature. However, it is expected to be influenced by factors such as temperature, pH, and the presence of electrolytes.
Experimental Protocol for CMC Determination by Tensiometry:
Surface tension measurement is a classic and reliable method for determining the CMC of a surfactant.
-
Prepare a Series of Dilutions : Create a range of myristylpyridinium chloride solutions in water, spanning concentrations from well below to well above the expected CMC.
-
Measure Surface Tension : Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution at a constant temperature.
-
Plot the Data : Plot the surface tension as a function of the logarithm of the myristylpyridinium chloride concentration.
-
Determine the CMC : The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much shallower slope. The concentration at which this break occurs is the CMC.
Caption: Workflow for CMC determination using tensiometry.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds.
Infrared (IR) Spectroscopy
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C-H (Aliphatic) Stretching : Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the myristyl chain.
-
C-H (Aromatic) Stretching : Weaker bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridinium ring.
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C=C and C=N (Aromatic) Stretching : Characteristic bands in the 1400-1650 cm⁻¹ region due to the ring stretching vibrations of the pyridinium moiety. The quaternization of the nitrogen atom can influence the position and intensity of these bands.
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C-H Bending : Bands in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the alkyl chain's CH₂ and CH₃ groups.
An FT-IR spectrum of myristylpyridinium chloride has been recorded using a KBr pellet with water subtraction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of myristylpyridinium chloride.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons of the pyridinium ring and the myristyl chain. The protons on the pyridinium ring will appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen. The protons of the myristyl chain will appear in the upfield region (typically δ 0.8-4.5 ppm). The terminal methyl group (CH₃) will be a triplet around δ 0.8-0.9 ppm, while the methylene groups (CH₂) will show a large multiplet. The methylene group attached to the nitrogen atom will be the most downfield of the alkyl protons.
-
¹³C NMR : The carbon NMR spectrum will provide complementary structural information. The carbon atoms of the pyridinium ring are expected to resonate in the δ 120-150 ppm region. The carbons of the myristyl chain will appear in the upfield region (δ 14-60 ppm). The carbon of the terminal methyl group will be the most upfield signal.
UV-Vis Spectroscopy
Myristylpyridinium chloride is expected to exhibit ultraviolet absorption due to the electronic transitions within the pyridinium chromophore. The UV-Vis spectrum of the closely related cetylpyridinium chloride shows absorption maxima (λmax) at approximately 203 nm and 260 nm.[6] It is reasonable to expect a similar absorption profile for myristylpyridinium chloride in a non-absorbing solvent.
Functional Attributes and Applications
The unique combination of a cationic head group and a long hydrophobic tail underpins the diverse applications of myristylpyridinium chloride.
Surfactant and Emulsifying Agent
As a cationic surfactant, myristylpyridinium chloride reduces the surface tension of water and can act as an effective emulsifying agent, facilitating the dispersion of immiscible liquids. This property is valuable in various formulations.
Antimicrobial and Disinfectant Properties
Myristylpyridinium chloride exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[2] The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism makes it a common ingredient in disinfectants, antiseptics, and preservatives.
Caption: Simplified antimicrobial mechanism of myristylpyridinium chloride.
Applications in Drug Development
In the pharmaceutical industry, myristylpyridinium chloride finds utility as an excipient in various drug formulations. Its surfactant properties can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its antimicrobial characteristics can contribute to the preservation of formulations.
Safety and Handling
Myristylpyridinium chloride is associated with several hazards and should be handled with appropriate precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
Fatal if inhaled (H330)[1]
-
May cause respiratory irritation (H335)[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Myristylpyridinium chloride is a multifaceted cationic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its utility as an antimicrobial agent, emulsifier, and formulation excipient is firmly established. This technical guide has provided a comprehensive overview of its core properties and outlined methodologies for its characterization. While some specific quantitative data for properties like solubility and critical micelle concentration would benefit from further experimental determination, the information presented herein serves as a robust foundation for researchers, scientists, and drug development professionals working with this important compound.
References
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PubChem. Myristylpyridinium chloride. National Center for Biotechnology Information. [Link]
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CD BioSustainable-Green Chemistry. Tetradecylpyridinium chloride. [Link]
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PubChem. Cetylpyridinium Chloride. National Center for Biotechnology Information. [Link]
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 16(7), 347-351.
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USP Reference Standards. Buy Myristylpyridinium Chloride Reference Standard, USP-1449041. [Link]
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National Institute of Standards and Technology. Myristoyl chloride - NIST Chemistry WebBook. [Link]
- Kopecký, F., & Kopecká, B. (1967). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
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SIELC Technologies. UV-Vis Spectrum of Cetylpyridinium Chloride. [Link]
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University of Puget Sound. Notes on NMR Solvents. [Link]
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ResearchGate. UV-Vis spectra of some chlorine containing inorganic species in aqueous... [Link]
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13 Carbon NMR. [Link]
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